2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound featuring a trifluoromethyl group, piperazine rings, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of piperazine derivatives and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine rings may facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
Compared to similar compounds, 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H32F3N5O4 |
---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C31H32F3N5O4/c32-31(33,34)22-5-4-6-24(19-22)38-17-15-37(16-18-38)21-29(41)39-14-13-35-30(42)27(39)20-28(40)36-23-9-11-26(12-10-23)43-25-7-2-1-3-8-25/h1-12,19,27H,13-18,20-21H2,(H,35,42)(H,36,40) |
InChI Key |
LSFXYKRNODUSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.